trans-Aconitic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(E)-prop-1-ene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1+ | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCVFVGUGFEME-HNQUOIGGSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C\C(=O)O)/C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048706 | |
| Record name | trans-Aconitic acid | |
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Molecular Weight |
174.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless | |
| Record name | Aconitic acid | |
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| Record name | trans-Aconitic acid | |
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| Record name | Aconitic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |
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Solubility |
1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 472.5 mg/mL, soluble in water and alcohol | |
| Record name | ACONITIC ACID | |
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| Record name | trans-Aconitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Aconitic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |
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Color/Form |
LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID | |
CAS No. |
4023-65-8, 499-12-7 | |
| Record name | trans-Aconitic acid | |
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| Record name | Aconitic acid, (E)- | |
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| Record name | trans-Aconitic acid | |
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| Record name | 1-Propene-1,2,3-tricarboxylic acid, (1E)- | |
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| Record name | 1-Propene-1,2,3-tricarboxylic acid | |
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| Record name | trans-Aconitic acid | |
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| Record name | (E)-1-propene-1,2,3-tricarboxylic acid | |
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| Record name | Propene-1,2,3-tricarboxylic acid | |
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| Record name | ACONITIC ACID, (E)- | |
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| Record name | ACONITIC ACID | |
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| Record name | trans-Aconitic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
194-195 °C (WITH DECOMP), 187 - 191 °C | |
| Record name | ACONITIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-Aconitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolism of Trans Aconitic Acid
Connection to the Tricarboxylic Acid (TCA) Cycle
The metabolic pathways of trans-aconitic acid are closely intertwined with the TCA cycle, a fundamental series of chemical reactions used by all aerobic organisms to release stored energy.
Role as a Tricarboxylic Acid Cycle Intermediate
cis-Aconitic acid is a well-established intermediate in the TCA cycle, formed during the conversion of citrate (B86180) to isocitrate. nih.govwikipedia.orgwikipedia.org this compound, its geometric isomer, is not a direct participant in the main sequence of the cycle but is closely related. nih.gov While cis-aconitate is transient and quickly converted, trans-aconitate can accumulate in some organisms, where it may play a role in regulating the TCA cycle by competitively inhibiting the enzyme aconitase. nih.govoup.comcreative-enzymes.com
Citrate Hydratase Pathway for trans-Aconitate Formation
One of the proposed mechanisms for the formation of this compound is through the action of citrate dehydrase. nih.govnih.gov Research has identified and purified two molecular forms of this enzyme from maize (Zea mays L.) coleoptiles that can directly synthesize trans-aconitate. nih.gov These isozymes were found to have different molecular weights, with one form being a tetramer of 80,000-dalton subunits and the other a dimer of 60,000-dalton subunits. nih.gov This pathway represents a direct route from citrate to trans-aconitate, bypassing the cis-aconitate intermediate of the TCA cycle. nih.gov
Aconitase-mediated Conversion of cis-Aconitate to trans-Aconitate
The enzyme aconitase (aconitate hydratase, EC 4.2.1.3) is central to the isomerization of citrate to isocitrate in the TCA cycle, a process that proceeds via a cis-aconitate intermediate. wikipedia.orgproteopedia.org Aconitase employs a dehydration-hydration mechanism involving key catalytic residues such as His-101 and Ser-642. wikipedia.org While the primary role of aconitase is to produce isocitrate, the cis-aconitate intermediate can be released from the enzyme. wikipedia.org Although not the primary enzymatic function, the potential for the subsequent isomerization of cis-aconitate to the more stable trans-form exists, particularly under conditions where cis-aconitate may accumulate.
Aconitate Isomerase Activity and its Role in trans-Aconitate Accumulation
A key enzyme in the biosynthesis of this compound is aconitate isomerase (AI; EC 5.3.3.7). nih.govnih.gov This enzyme catalyzes the reversible isomerization between cis-aconitic acid and this compound. nih.gov Studies have shown that the presence of aconitate isomerase is necessary for any significant accumulation of trans-aconitate in plants like wheat. acs.orgacs.org While the activity level of the isomerase does not always correlate directly with the concentration of trans-aconitate, its presence is a prerequisite for high levels of accumulation. acs.org In some bacteria, such as Bacillus thuringiensis, aconitate isomerase is part of a biosynthetic pathway where it converts cis-aconitate from the TCA cycle into trans-aconitate, which is then exported out of the cell. nih.gov The equilibrium of the reaction catalyzed by some bacterial aconitate isomerases, like TbrA from B. thuringiensis, favors the formation of this compound. nih.gov
Biosynthesis Pathways in Different Organisms
The mechanisms for this compound biosynthesis can vary between different types of organisms, with plants having particularly well-documented pathways.
Plant Biosynthesis Mechanisms
In higher plants, this compound can be produced and stored in significant amounts, where it is considered part of a "tricarboxylic acid pool". nih.govencyclopedia.pub Its accumulation has been observed in a variety of grasses, including oats, rye, wheat, barley, and maize. nih.govencyclopedia.pub Two primary mechanisms for its production in plants have been identified, both linked to the TCA cycle. nih.govmdpi.com
The first mechanism involves the direct conversion of citrate to trans-aconitate via the enzyme citrate dehydrase, as observed in maize. nih.govnih.gov The second, more widely cited mechanism, involves the isomerization of the TCA cycle intermediate, cis-aconitate, to trans-aconitate by the enzyme aconitate isomerase. nih.govmdpi.com The accumulation of this compound in plants may serve various physiological roles, including the regulation of metabolic processes and acting as a storage form of fixed carbon. nih.govencyclopedia.pub
| Enzyme | Function | Organism(s) |
| Citrate Dehydrase | Direct conversion of citrate to trans-aconitate. | Maize (Zea mays) nih.govnih.gov |
| Aconitase | Isomerization of citrate to isocitrate via cis-aconitate in the TCA cycle. | Widespread in animals, plants, and microorganisms. creative-enzymes.com |
| Aconitate Isomerase | Reversible isomerization of cis-aconitate to trans-aconitate. | Wheat (Triticum aestivum), Bacillus thuringiensis, Pseudomonas sp. nih.govnih.govacs.org |
Microbial Biosynthesis Pathways
Microorganisms have evolved distinct pathways for the synthesis of this compound. While some microbes utilize it as a carbon source, others produce it as a specialized metabolite. nih.govoup.com For example, the soil bacterium Bacillus thuringiensis produces this compound as a nematicidal virulence factor. nih.govnih.gov
The primary and most well-characterized pathway for this compound biosynthesis in microbes involves the enzyme aconitate isomerase (EC 5.3.3.7). nih.govnih.govnih.gov This enzyme catalyzes the direct, reversible isomerization of cis-aconitic acid, an intermediate of the TCA cycle, into this compound. nih.govnih.gov The substrate, cis-aconitic acid, is formed from citric acid by the action of aconitase in the TCA cycle. nih.gov A portion of this cis-aconitate is then intercepted by aconitate isomerase and converted to this compound instead of proceeding to isocitrate. nih.gov While the reaction is reversible, the equilibrium often favors the formation of the more stable trans isomer. nih.gov This pathway has been identified in various bacteria, including Pseudomonas sp. and Bacillus thuringiensis. nih.govnih.gov
A second hypothesized pathway involves the direct dehydration of citric acid to form this compound, catalyzed by the enzyme citrate dehydrase. nih.govnih.gov However, this enzyme has been primarily identified and characterized in maize (Zea mays), a higher plant. nih.govnih.govnih.gov While it is proposed as a potential pathway, the genetic and biochemical evidence for a distinct citrate dehydrase that specifically produces this compound in microorganisms is not as established as the aconitate isomerase pathway. nih.gov Most microbial synthesis is attributed to the isomerization of cis-aconitate. nih.gov
Significant progress in understanding the genetic basis of microbial this compound production came from the identification of the tbr (TAA biosynthesis-related) operon in Bacillus thuringiensis. nih.govnih.gov This operon consists of two key genes, tbrA and tbrB. nih.gov
tbrA : This gene encodes the enzyme aconitate isomerase, which is directly responsible for converting cis-aconitic acid to this compound. nih.govnih.gov The protein TbrA was the first aconitate isomerase to be genetically identified and biochemically characterized from B. thuringiensis. nih.govijournals.cn
tbrB : This gene encodes a membrane transporter protein, TbrB. nih.govnih.gov Its function is to export the newly synthesized this compound out of the bacterial cell, leading to its extracellular accumulation where it can act as a virulence factor. nih.gov
The discovery of the tbr operon provided definitive genetic evidence for the aconitate isomerase-mediated pathway in bacteria and clarified the mechanism by which B. thuringiensis produces and secretes this compound. nih.govnih.gov Similar operons, such as the tar (TAA assimilation-related) operon in Bacillus velezensis, have also been identified, highlighting a widespread bacterial mechanism for either producing or catabolizing this compound. oup.comoup.com
Table 1: Microbial Biosynthesis Pathways for this compound
| Pathway Name | Key Enzyme | Substrate | Product | Example Organism | Genetic Locus (Example) |
|---|---|---|---|---|---|
| Aconitate Isomerase-Mediated Biosynthesis | Aconitate Isomerase | cis-Aconitic Acid | This compound | Bacillus thuringiensis | tbrA gene in tbr operon |
Table 2: Characterized Kinetic Parameters of TbrA Aconitate Isomerase from Bacillus thuringiensis
| Reaction Direction | Km (mmol/L) | Vmax (μmol/(L·s)) | kcat (1/s) | kcat/Km (L/(mmol·s)) |
|---|---|---|---|---|
| Forward (CAA to TAA) | 6.25 | 1.39 | 4.08 | 0.65 |
| Reverse (TAA to CAA) | 71.50 | 4.17 | 12.25 | 0.17 |
Data sourced from enzymatic characterization studies of the TbrA protein. ijournals.cn CAA = cis-Aconitic Acid; TAA = this compound
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| cis-Aconitic acid |
| Citric acid |
| Isocitrate |
| Pyruvate |
| Malate |
| Glutaredoxin |
| NADH |
| ATP |
Metabolic Engineering for Enhanced Microbial Production
Metabolic engineering has emerged as a powerful strategy for developing efficient microbial cell factories for the production of valuable bio-based chemicals like this compound. nih.gov By rationally redesigning the metabolic networks of microorganisms, it is possible to redirect carbon flux towards the synthesis of the target compound, thereby enhancing production titers and yields. Key strategies for this compound include the elimination of competing metabolic pathways and the introduction of novel enzymatic activities. nih.govresearchgate.net
A primary approach to increasing the accumulation of aconitic acids is to block metabolic pathways that consume its direct precursor, cis-aconitic acid. In industrial biotechnology, the fungus Aspergillus terreus is a well-known producer of itaconic acid, a compound synthesized directly from cis-aconitic acid. researchgate.netmdpi.com The key enzyme in this conversion is cis-aconitate decarboxylase, which is encoded by the cadA gene. researchgate.netresearchgate.net
Research has demonstrated that by deleting the cadA gene in an industrial itaconic acid-producing strain of A. terreus, the biosynthesis of itaconic acid can be completely abolished. researchgate.net This genetic modification effectively creates a dam in the metabolic pathway, leading to the accumulation and subsequent secretion of the precursor, cis-aconitic acid, which exists in equilibrium with its isomer, this compound. nih.govresearchgate.net This strategy successfully reroutes the carbon flow from itaconic acid production to the accumulation of aconitic acids. researchgate.net
Table 1: Impact of Blocking Itaconic Acid Pathway in Aspergillus terreus
| Genetic Modification | Key Enzyme Targeted | Gene | Effect on Metabolism | Primary Accumulated Product(s) |
| Deletion | cis-Aconitate decarboxylase | cadA | Abolishes itaconic acid production. researchgate.net | cis-Aconitic acid and this compound. nih.gov |
To specifically enhance the production of this compound over its cis-isomer, a subsequent metabolic engineering step involves the introduction and expression of a heterologous (foreign) aconitate isomerase gene. nih.govresearchgate.net Aconitate isomerase (EC 5.3.3.7) is an enzyme that catalyzes the reversible isomerization between cis-aconitic acid and this compound. elsevierpure.comcapes.gov.br While the reaction is reversible, the equilibrium often favors one isomer. nih.gov
By expressing an exogenous aconitate isomerase in an engineered A. terreus strain that already accumulates aconitic acids (due to the blockage of the itaconic acid pathway), the pool of cis-aconitic acid is efficiently converted into this compound. nih.govresearchgate.net This strategy has been successfully used to create a microbial cell factory capable of producing this compound at high titers, with one study achieving 60 g/L in a 20 m³ fermenter. nih.govresearchgate.net
Similarly, researchers have co-expressed an aconitate isomerase gene from Pseudomonas sp. WU-0701 along with an aconitate hydratase gene in Escherichia coli. elsevierpure.com This created a whole-cell biocatalyst that could produce this compound from citric acid. elsevierpure.com This two-step enzymatic process first dehydrates citric acid to form cis-aconitic acid, which is then isomerized to the final this compound product. elsevierpure.com
Degradation and Catabolism of this compound
While some microorganisms can be engineered to produce this compound, many others have evolved natural pathways to degrade and utilize it as a source of carbon and energy. sensusimpact.commdpi.com This is particularly relevant in soil environments where this compound is secreted by plant roots. oup.com
Certain bacteria, such as those from the genus Pseudomonas and Bacillus, are capable of growing on this compound as their sole carbon source. capes.gov.brsensusimpact.com The ability to assimilate this compound provides a competitive advantage for survival in natural ecosystems. sensusimpact.comnih.gov The catabolic process involves the uptake of extracellular this compound and its subsequent conversion into an intermediate of the central metabolism, specifically the tricarboxylic acid (TCA) cycle. mdpi.comoup.com
Detailed investigation into Bacillus velezensis has identified a specific genetic system responsible for the catabolism of this compound. sensusimpact.comoup.com This system is organized into a this compound assimilation-related (tar) operon. oup.com An operon is a cluster of genes that are transcribed together and are under the control of a single promoter.
The tar system consists of the tar operon itself, which encodes the core metabolic enzymes, and an adjacent regulatory gene named tarR. sensusimpact.comoup.com The TarR protein acts as a sensor and a positive regulator. sensusimpact.comoup.com When this compound is present in the environment, it acts as a signaling molecule that is received by TarR. sensusimpact.comoup.com The activated TarR protein then binds directly to the promoter region shared by the operon, initiating the expression of the downstream tar genes. sensusimpact.comoup.comnih.gov This regulatory mechanism ensures that the machinery for degrading this compound is only produced when the compound is available. oup.com Bioinformatics analyses suggest that this assimilation system is widely distributed across the bacterial domain. sensusimpact.comoup.com
The tar operon in B. velezensis encodes two key proteins: a membrane transporter (TarB) and an aconitate isomerase (TarA). sensusimpact.comoup.com Once the expression of the operon is activated by the TarR regulator, the TarB protein is produced and integrated into the cell membrane, where it functions to import this compound from the outside into the bacterial cell. oup.com
Inside the cell, the TarA enzyme, which is an aconitate isomerase, catalyzes the isomerization of the imported this compound into cis-aconitic acid. sensusimpact.comoup.comnih.gov Cis-aconitic acid is a standard intermediate in the TCA cycle. oup.com By converting this compound into its cis-isomer, the bacterium can directly channel the carbon into its central metabolic pathway for energy production and the synthesis of cellular components. sensusimpact.comoup.com
Table 2: Components of the this compound Assimilation (tar) System in Bacillus velezensis
| Component | Gene(s) | Type | Function |
| TarR | tarR | Regulatory Protein | Senses extracellular this compound and activates the expression of the tar operon. sensusimpact.comoup.com |
| TarA | tarA (in tar operon) | Enzyme (Aconitate Isomerase) | Isomerizes intracellular this compound to cis-aconitic acid for entry into the TCA cycle. sensusimpact.comoup.comnih.gov |
| TarB | tarB (in tar operon) | Membrane Transporter | Imports this compound from the environment into the cell. sensusimpact.comoup.com |
Bacterial Catabolism and Assimilation Systems
Transport Mechanisms (e.g., TarB protein)
The transport of this compound across cellular membranes is a critical step in its metabolism, particularly in microorganisms that utilize it as a carbon source. In the bacterium Bacillus velezensis, a specific transport system has been identified that facilitates the uptake of environmental this compound. sensusimpact.comnih.govoup.com This system involves a membrane transporter protein designated TarB. sensusimpact.comnih.govoup.com
Bioinformatic analyses predict TarB to be a major facilitator superfamily (MFS) transporter, characterized by 12 transmembrane helices. oup.com Experimental evidence confirms the localization of TarB to the cell membrane. oup.com The expression of the gene encoding TarB is part of a this compound assimilation-related (tar) operon, which also includes the gene for an aconitate isomerase (TarA). sensusimpact.comoup.comoup.com
The regulation of this operon is controlled by the TarR protein, which acts as a sensor for this compound. sensusimpact.comoup.comoup.com Upon binding to this compound, TarR activates the expression of the tar operon, leading to the synthesis of the TarB importer and the TarA isomerase. sensusimpact.comoup.comoup.com This inducible system allows B. velezensis to efficiently import and subsequently metabolize this compound by isomerizing it to cis-aconitic acid, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. sensusimpact.comoup.comoup.com The ability to import this compound provides a competitive growth advantage to bacteria possessing this system, especially in environments where this compound is present, such as in plant root exudates. oup.comoup.com
In fungi like Aspergillus terreus and Ustilago maydis, the transport of aconitate isomers is also crucial, particularly for the production of itaconic acid. Mitochondrial transporters, such as MttA in A. terreus and Mtt1 in U. maydis, are responsible for moving cis-aconitate from the mitochondria to the cytosol. nih.govaau.dk While these transporters primarily handle cis-aconitate, this transport is an essential upstream step for the metabolic pathways that may involve this compound, as seen in U. maydis. aau.dkmdpi.com
Decarboxylation to Itaconic Acid
The decarboxylation of this compound is a key biochemical reaction that leads to the formation of itaconic acid, a valuable platform chemical. usc.eduoup.comoup.com This specific metabolic route has been notably identified in the basidiomycete fungus Ustilago maydis. mdpi.comoup.comoup.comwikipedia.orgmdpi.com This pathway is distinct from the more commonly studied itaconic acid production pathway in the fungus Aspergillus terreus, which proceeds via the direct decarboxylation of cis-aconitic acid. mdpi.commdpi.comresearchgate.net In U. maydis, cis-aconitate, an intermediate of the TCA cycle, is first isomerized to trans-aconitate by the enzyme aconitate isomerase (Adi1). oup.commdpi.com Subsequently, this this compound is decarboxylated to produce itaconic acid. mdpi.comoup.commdpi.com
Enzymatic Decarboxylation (e.g., trans-Aconitate Decarboxylase Tad1)
The enzyme responsible for the decarboxylation of this compound in Ustilago maydis is trans-aconitate decarboxylase, commonly referred to as Tad1. usc.eduoup.comoup.comresearchgate.net Tad1 is a novel type of decarboxylase that belongs to the aspartase/fumarase superfamily of enzymes. usc.eduoup.comoup.comresearchgate.net This is a significant finding, as other members of this superfamily typically catalyze hydration or deamination reactions, not decarboxylation. oup.com
Structural and mechanistic studies of Tad1 have provided insights into its unique catalytic function. usc.eduoup.comoup.com The decarboxylation process catalyzed by Tad1 is favored under acidic conditions. usc.eduoup.comoup.com The proposed mechanism involves the protonation and subsequent migration of a double bond within the trans-aconitate molecule, which facilitates the removal of a carboxyl group as carbon dioxide (CO2). usc.eduoup.comoup.com This reaction is accompanied by structural rearrangements within the enzyme's active site. usc.eduoup.comoup.com Tad1 specifically acts on trans-aconitate and does not convert cis-aconitate. wikipedia.org
Role in Itaconic Acid Production
The pathway involving the isomerization of cis-aconitic acid to this compound followed by its decarboxylation represents a complete biosynthetic route for itaconic acid production in Ustilago maydis. mdpi.comoup.commdpi.com This alternative pathway highlights the metabolic diversity among different microorganisms for producing the same valuable compound. mdpi.com
The production of itaconic acid begins in the mitochondria, where intermediates of the TCA cycle are generated. nih.gov Cis-aconitate is transported from the mitochondria to the cytosol by a mitochondrial transporter. mdpi.comscispace.com In the cytosol of U. maydis, the enzyme aconitate-Δ-isomerase (Adi1) converts cis-aconitate to trans-aconitate. mdpi.com This intermediate is then the direct substrate for trans-aconitate decarboxylase (Tad1), which catalyzes the final step of releasing CO2 to form itaconic acid. mdpi.comwikipedia.org Understanding this pathway and the key enzyme, Tad1, provides a foundation for metabolic engineering and protein engineering efforts aimed at enhancing the bio-based production of itaconic acid. usc.eduoup.comoup.comresearchgate.net
| Pathway Organism | Key Enzymes | Metabolic Steps |
| Ustilago maydis | Aconitate Isomerase (Adi1), trans-Aconitate Decarboxylase (Tad1) | cis-Aconitic Acid → this compound → Itaconic Acid + CO2 |
| Aspergillus terreus | cis-Aconitate Decarboxylase (CadA) | cis-Aconitic Acid → Itaconic Acid + CO2 |
Nitrite (B80452) Degradation Pathways
Recent research has identified this compound as a metabolite with the potential to degrade nitrite. mdpi.com Nitrite is a common food additive that can form potentially harmful compounds. mdpi.com Certain lactic acid bacteria, such as Limosilactobacillus fermentum, have been shown to degrade nitrite through various mechanisms, including the action of specific metabolites produced during fermentation. mdpi.com
Role of this compound as a Metabolite in Nitrite Degradation
In a study investigating the nitrite-degrading capabilities of metabolites from Limosilactobacillus fermentum RC4, this compound was identified as one of the effective compounds. mdpi.com Through metabolomics analysis, several metabolites were screened for their ability to reduce nitrite levels. mdpi.com When tested individually, this compound demonstrated a significant nitrite degradation rate of 12.25% over a 24-hour period. mdpi.com This rate was among the highest observed, alongside mesaconate and 3-methylthiopropionic acid. mdpi.com As an unsaturated tricarboxylic acid, its chemical structure is thought to contribute to this degradative capacity. mdpi.com
| Metabolite from L. fermentum RC4 | Nitrite Degradation Rate (24h) |
| Mesaconate | 18.93% |
| 3-Methylthiopropionic acid (MTP) | 16.93% |
| This compound | 12.25% |
| Carnosine | 6.42% |
| D-Glucose | 6.08% |
| N-formyl-L-methionine | 5.28% |
| γ-aminobutyric acid (GABA) | 5.07% |
| Isocitric acid | 4.41% |
| L-lysine | 3.21% |
| Dimethyl sulfone (MSM) | 2.41% |
| D-ribose | 0.93% |
Proposed Decarboxylation Mechanisms in Nitrite Degradation
The precise mechanism by which this compound degrades nitrite is not yet fully elucidated. However, it has been speculated that the degradation mechanism may involve decarboxylation reactions. mdpi.com this compound is an unsaturated tricarboxylic acid that can be readily decarboxylated. mdpi.com This chemical property is hypothesized to be linked to its ability to break down nitrite. mdpi.com Further research is needed to confirm this proposed mechanism and to understand the specific chemical reactions that occur between this compound and nitrite.
Biological Roles and Physiological Significance
Interactions with Plant Systems
Trans-aconitic acid is involved in a range of interactions within the plant and with its surrounding environment. It is produced and stored in what is sometimes referred to as a "tricarboxylic acid pool". encyclopedia.pub The compound is known to confer survival advantages to some plants by acting as an antifeedant and antifungal agent. mdpi.comresearchgate.net Furthermore, its presence in root exudates can influence the growth of other plants, a phenomenon known as allelopathy. oup.com
The root system is a primary target of allelochemicals in the soil. Research has demonstrated that this compound can negatively impact the roots of soybean plants. nih.gov A key effect observed is an increase in the production of hydrogen peroxide (H₂O₂) within the roots. researchgate.netnih.govresearchgate.net This elevated H₂O₂ level leads to increased membrane permeability, which in turn disrupts the root's ability to function correctly and reduces water uptake by the plant. nih.govresearchgate.net This inhibition of water absorption at the root level is a critical first step in the cascade of physiological damage caused by the compound. nih.gov
Table 1: Effect of trans-Aconitic Acid on Soybean (Glycine max) Root System**
| Parameter | Observed Effect | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) Production | Enhanced in roots | nih.gov, researchgate.net |
| Membrane Permeability | Increased | nih.gov |
| Water Uptake | Reduced | nih.gov, researchgate.net, researchgate.net |
The reduction in water uptake by the roots has direct consequences for the plant's aerial parts. To conserve water, the plant closes its stomata, the small pores on the leaf surface that regulate gas exchange. mdpi.com Studies on soybean treated with this compound have shown that the impaired water uptake leads to a significant reduction in stomatal conductance (gₛ). nih.gov This closure of stomata is considered the primary reason for a subsequent decrease in the photosynthetic rate (A). nih.gov With lower stomatal conductance, the influx of carbon dioxide (CO₂) into the leaf is restricted, thereby limiting the CO₂ assimilation necessary for photosynthesis. nih.govresearchgate.net
This compound induces oxidative stress in plants, not only in the roots but also in the leaves. nih.gov The limited CO₂ assimilation resulting from reduced stomatal conductance can lead to an over-excitation of the photosystems, as the light energy absorbed cannot be fully utilized for carbon fixation. nih.gov This excess energy can be transferred to oxygen, resulting in the formation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the leaves. nih.govnih.gov H₂O₂ is a key signaling molecule in plants, but at high concentrations, it can cause significant oxidative damage to cellular components. nih.govfrontiersin.org
Table 2: Photosynthetic Response of Soybean (Glycine max) to trans-Aconitic Acid**
| Parameter | Observed Effect | Reference |
|---|---|---|
| Stomatal Conductance (gₛ) | Reduced | nih.gov |
| CO₂ Assimilation (A) | Decreased | nih.gov |
| Leaf Hydrogen Peroxide (H₂O₂) | Increased production | nih.gov |
| Quantum Yield of PSII (ΦPSII) | Significantly decreased | nih.gov, researchgate.net |
| Chlorophyll Content | Significantly decreased | nih.gov, researchgate.net |
Beyond its allelopathic properties, the accumulation of this compound is an important component of the defense strategy in many plants. encyclopedia.pubmdpi.com High levels of this compound can deter herbivores and protect against pathogens.
Antifeedant Properties : Several studies have demonstrated that this compound acts as an antifeedant. mdpi.comresearchgate.net For instance, high concentrations of the acid in certain strains of barnyard grass and rice confer resistance to the brown planthopper. encyclopedia.pubmdpi.com Similarly, higher levels of this compound in sorghum leaves have been correlated with a reduced burden of aphids and less leaf damage, indicating its role as a defensive phytochemical. encyclopedia.pubmdpi.com
Antifungal Defense : There is evidence to suggest that this compound is involved in protecting plants against fungal pathogens. encyclopedia.pubmdpi.com In wheat, for example, the accumulation of this compound is believed to be part of a protective mechanism against powdery mildew. encyclopedia.pubmdpi.com
Abiotic Stress Tolerance : this compound may also help plants cope with abiotic stresses. In maize, the compound is found in both shoots and roots and is thought to protect the plant from aluminum toxicity by chelating the harmful Al³⁺ ions. encyclopedia.pubmdpi.com The accumulation of the acid increases in the roots in response to aluminum activity. encyclopedia.pubmdpi.com
Accumulation in Specific Plant Species (e.g., Sugarcane, Sweet Sorghum, Grasses)
This compound is the most prevalent 6-carbon organic acid that accumulates in sugarcane (Saccharum officinarum L.) and sweet sorghum (Sorghum bicolor L. Moench). nih.govusda.govmdpi.com Its concentration can be as high as 0.9–5.5% of the dissolved solids in sugarcane juice and molasses. nih.gov In sweet sorghum syrup, the concentration can reach up to 2.8% in unfiltered samples. nih.gov A study of 94 species of grasses and non-grasses found that 47% of the grasses accumulated this compound to high levels. nih.gov It has also been detected in other common grasses and cereals, including oats, rye, wheat, barley, and maize. nih.gov
| Plant Species | Reported Concentration | Source |
|---|---|---|
| Sugarcane | 0.9–5.5% of dissolved solids | nih.gov |
| Sweet Sorghum | Up to 2.8% in unfiltered syrup | nih.gov |
| Grasses (general) | High levels found in 47% of species tested | nih.gov |
| Maize, Oats, Rye, Wheat, Barley | Detected in these species | nih.gov |
Interactions with Microbial Systems
Beyond its role within plants, this compound interacts significantly with organisms in the surrounding soil environment, notably with plant-parasitic nematodes.
Nematicidal Activity against Plant-Parasitic Nematodes
This compound has been identified as a potent, non-toxic nematicide. nih.govresearchgate.net This activity is significant for controlling plant-parasitic nematodes, which are a major threat to global agriculture. google.com The soil bacterium Bacillus thuringiensis produces this compound as a virulence factor against soil nematodes. nih.gov Bioassays have confirmed its lethal activity against several destructive nematode species. google.comgoogle.com For example, at a concentration of 500 µg/mL, it caused mortality rates of 85.5% in the root-knot nematode (Meloidogyne incognita) and 99.2% in the soybean cyst nematode (Heterodera glycines). google.comgoogle.com
| Nematode Species | Concentration (µg/mL) | Mortality Rate (%) | Source |
|---|---|---|---|
| Meloidogyne incognita (Root-knot nematode) | 500 | 85.5 | google.comgoogle.com |
| Heterodera glycines (Soybean cyst nematode) | 500 | 99.2 | google.comgoogle.com |
| Ditylenchus destructor | 500 | 53.4 | google.comgoogle.com |
The nematicidal effect of this compound stems from its function as a potent inhibitor of the enzyme aconitase. nih.govnih.gov Aconitase is a crucial enzyme in the tricarboxylic acid (TCA) cycle, responsible for converting citrate (B86180) to isocitrate via a cis-aconitate intermediate. nih.govnih.gov By inhibiting this enzyme, this compound disrupts a fundamental energy-producing metabolic pathway in the nematodes, leading to their death. researchgate.netnih.gov In contrast, its isomer, cis-aconitic acid, shows significantly weaker nematicidal effects, highlighting the specific inhibitory action of the trans-isomer. nih.gov In the bacterium Bacillus thuringiensis, the biosynthesis of this compound is facilitated by an operon containing two key genes: tbrA, which encodes an aconitate isomerase that converts cis-aconitate to this compound, and tbrB, which encodes a transporter to secrete the acid out of the cell. nih.gov
Production as a Virulence Factor by Bacillus thuringiensis
Bacillus thuringiensis (Bt), a gram-positive bacterium widely utilized as a biological pesticide, produces a range of virulence factors to infect its hosts. nih.govresearchgate.net While its primary insecticidal activity is often attributed to proteinaceous toxins like Cry and Cyt proteins, the bacterium also synthesizes low-molecular-weight compounds that contribute to its pathogenicity. nih.govmdpi.comnih.gov Among these is this compound (TAA), which has been identified as a significant virulence factor, particularly for its nematicidal properties. nih.govnih.gov
In a search for novel nematicidal factors from B. thuringiensis, researchers discovered a high-yielding component with activity against the plant-parasitic nematode Meloidogyne incognita. nih.govnih.gov This compound was identified as this compound. nih.govnih.gov The nematicidal effect of TAA was found to be significantly more potent than its isomer, cis-aconitic acid (CAA), suggesting that TAA is specifically synthesized by the bacterium for this purpose. nih.govnih.gov
Further genetic analysis led to the isolation of a TAA biosynthesis-related (tbr) operon, which consists of two genes, tbrA and tbrB. nih.govnih.gov The corresponding proteins, TbrA and TbrB, were characterized as an aconitate isomerase and a TAA transporter, respectively. nih.gov The presence of this specific biosynthetic pathway underscores the deliberate production of TAA as a pathogenic agent. The discovery of TAA as a nematicide reveals a new dimension to the virulence mechanisms of B. thuringiensis, highlighting the role of small molecules in its interactions with hosts in the soil environment. nih.govnih.gov This compound acts as a non-specific agent, affecting both nematodes and certain insects. mdpi.com
Antimicrobial Properties
This compound has demonstrated notable activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govmdpi.com The amastigote form of the parasite, found within the host's macrophages, relies on mitochondrial β-oxidation of fatty acids for energy, and TAA is known to inhibit the aconitase enzyme in the tricarboxylic acid (TCA) cycle. mdpi.com
Research has evaluated the efficacy of TAA both alone and in combination with conventional anti-leishmanial drugs. In one study, TAA at a concentration of 2 mM was shown to inhibit the transformation of L. donovani amastigotes to promastigotes by 95.2%. nih.govasm.org When combined with other drugs, the inhibitory effect was enhanced. nih.govasm.org For instance, in macrophage cultures, TAA (5 mM) on its own suppressed the amastigote burden by 59.5%; however, when used alongside agents like sodium stibogluconate (B12781985) or pentamidine (B1679287), the parasite load was reduced by 100%. nih.govasm.org
In hamster models of visceral leishmaniasis, TAA also showed significant parasite suppression. nih.govasm.org The effectiveness of TAA in these studies highlights its potential as an anti-leishmanial compound. nih.govmdpi.com
Table 1: Inhibitory Effects of this compound on Leishmania donovani
| Treatment Condition | Concentration | Observed Effect |
| TAA alone | 2 mM | 95.2% inhibition of amastigote to promastigote transformation. nih.govasm.org |
| TAA alone | 5 mM | 59.5% suppression of amastigote burden in macrophage cultures. nih.govasm.org |
| TAA in combination with Sodium stibogluconate (20 µg of Sb per ml) | 5 mM | 100% reduction in parasite load in macrophage cultures. nih.govasm.org |
| TAA in combination with Pentamidine (2 µg/ml) | 5 mM | 100% reduction in parasite load in macrophage cultures. nih.govasm.org |
| TAA in combination with Allopurinol (5 µg/ml) | 5 mM | 88.1% reduction in parasite load in macrophage cultures. nih.govasm.org |
| TAA alone (in hamster model) | 200 mg/kg of body weight per day | 73.5% suppression of spleen parasite load. nih.govasm.org |
| TAA in combination with Sodium stibogluconate (50 mg of Sb per kg per day) (hamster model) | 200 mg/kg of body weight per day | 98% inhibition of spleen parasite load. nih.govasm.org |
This compound has been identified as a potential inhibitor in the fermentation of sugar-rich feedstocks like sugarcane and sweet sorghum juice. mdpi.comnih.gov Studies have noted that in the fermentation of sweet sorghum juice, the yield of ethanol (B145695) produced by yeasts such as Saccharomyces cerevisiae could decrease even when sugar content is high, an effect attributed to the presence of aconitic acid. nih.gov
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, often linked to virulence and biofilm formation. mdpi.comnih.gov A computational study involving molecular docking and dynamic simulations screened a large database of natural products to identify potential inhibitors of the PleD protein, which is involved in bacterial biofilm formation. mdpi.comnih.gov The results of this screening predicted this compound as a possible ligand and inhibitor of the PleD protein. mdpi.comnih.gov PleD is a diguanylate cyclase that plays a role in producing the second messenger cyclic di-GMP, a critical signaling molecule for quorum sensing. mdpi.comnih.gov While this finding is based on computational prediction, it suggests a potential role for TAA in interfering with bacterial communication and biofilm development.
Role as a Carbon Source for Bacterial Growth and Survival
The ability of bacteria to utilize various natural carbon sources is crucial for their growth and survival in diverse environments. nih.govresearchgate.net this compound, which is secreted by some plants as part of root exudates, represents one such environmental carbon source. oup.com While it can act as an inhibitor of the TCA cycle enzyme aconitase due to its structural similarity to cis-aconitic acid, many bacteria have evolved systems to metabolize it. nih.govresearchgate.netoup.com
Bacteria such as Pseudomonas sp. and Bacillus velezensis can use TAA as a sole carbon source. mdpi.comresearchgate.net They possess an aconitate isomerase that catalyzes the isomerization of TAA into CAA, which can then enter the central TCA cycle. mdpi.comresearchgate.net
The capacity to assimilate this compound provides a significant competitive advantage to bacteria in environments where this compound is present. nih.govresearchgate.netsensusimpact.com Research on Bacillus velezensis FZB42 identified a specific regulatory system for sensing and catabolizing TAA. nih.govresearchgate.netoup.com This system includes a tar operon, a regulatory gene tarR, a membrane transporter TarB for importing TAA, and an aconitate isomerase TarA for its conversion to CAA. nih.govresearchgate.netoup.com
Soil colonization experiments have demonstrated that the ability to assimilate TAA gives bacteria a distinct growth and competitive edge. nih.govresearchgate.netoup.com When a TAA-assimilating strain of B. velezensis was compared to a non-assimilating mutant strain in sterile soil containing TAA, the assimilating strain showed a clear growth advantage. nih.gov This metabolic adaptation is not isolated to a few species; bioinformatics analyses indicate that the TAA assimilation system is widely distributed across the bacterial domain. nih.govresearchgate.netsensusimpact.com This widespread presence suggests that TAA metabolism is an important strategy for bacterial carbon acquisition and survival, emphasizing the importance of adapting to environmental carbon sources for maintaining competitiveness in natural ecosystems. nih.govresearchgate.net
Mammalian Physiological Interactions
This compound plays a regulatory role in mammalian metabolism, primarily through its interaction with the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govnih.govwikipedia.org The TCA cycle is a fundamental metabolic pathway essential for cellular bioenergetics, oxidizing nutrients to generate ATP. nih.govnih.govwikipedia.org The regulation of this cycle occurs at several key enzymatic steps to match energy production with cellular demand. nih.govgpnotebook.com
The primary interaction of this compound with the TCA cycle is its inhibition of the enzyme aconitase (also known as aconitate hydratase). oup.comnih.govnih.gov Aconitase is a crucial enzyme in the cycle, catalyzing the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as an intermediate. nih.govwikipedia.orgumaryland.edu By inhibiting aconitase, this compound can modulate the metabolic flux through the TCA cycle. nih.gov This inhibition can lead to an accumulation of citrate and a decrease in the downstream intermediates, thereby influencing cellular energy and biosynthetic processes that rely on TCA cycle products. nih.govbohrium.com This makes this compound a tool for studying the reactions related to citrate in intermediary metabolism. bohrium.com
This compound is a well-documented competitive inhibitor of the enzyme aconitase. oup.comcreative-enzymes.com Its structural similarity to the enzyme's natural intermediate, cis-aconitic acid, allows it to bind to the active site of aconitase, thereby preventing the normal substrate from binding and being processed. oup.comresearchgate.net
Detailed kinetic studies have elucidated the nature of this inhibition. Trans-aconitate acts as a linear competitive inhibitor when cis-aconitate is the substrate. researchgate.net However, the inhibition pattern changes to noncompetitive when citrate or isocitrate are the substrates. researchgate.net This complex inhibitory behavior supports a kinetic model where the enzyme exists in different forms that interact preferentially with its various substrates. researchgate.net Crystal structure analysis of mitochondrial aconitase with trans-aconitate bound has provided a model for how the natural substrate, cis-aconitate, binds. nih.gov These studies show that in the inhibitor complex, a water molecule is also bound to the Fe4 atom of the enzyme's [4Fe-4S] cluster. nih.gov The inhibitory effect is potent, and the action of trans-aconitate has been a subject of study since at least 1949. bohrium.comnih.gov
Table 1: Research Findings on Aconitase Inhibition by trans-Aconitic acid
| Study Focus | Key Finding | Implication | Reference |
|---|---|---|---|
| Kinetic Analysis | Acts as a linear competitive inhibitor with cis-aconitate as a substrate and noncompetitive with citrate or isocitrate. | Supports a kinetic scheme involving enzyme isomerization between different forms. | researchgate.net |
| Tissue Respiration | Inhibits respiration in tissue slices, leading to citrate accumulation. | Demonstrates a direct physiological effect on cellular metabolism by blocking the TCA cycle. | bohrium.com |
| Crystallography | The crystal structure of the aconitase-trans-aconitate complex was solved, providing a model for cis-aconitate binding. | Elucidates the structural basis for inhibition and the enzyme's reaction mechanism. | nih.gov |
| General Enzymology | Identified as a strong, competitive inhibitor of aconitase. | Establishes trans-aconitic acid as a key inhibitor for studying aconitase function. | creative-enzymes.com |
This compound has demonstrated notable anti-inflammatory properties. It is a major component found in the leaves of Echinodorus grandiflorus, a medicinal plant traditionally used in Brazil to treat rheumatoid arthritis. nih.gov Research has shown that this compound can induce a potent biological response against inflammation. nih.gov
In studies using a mouse model of lipopolysaccharide (LPS)-induced acute arthritis, orally administered this compound was shown to reduce the infiltration of cells, particularly neutrophils, into the knee joint. nih.gov However, the high polarity of TAA can lead to a short-lasting biological effect due to unfavorable pharmacokinetics. nih.gov To address this, researchers have explored strategies like esterification to increase its lipophilicity and improve its biopharmaceutical properties. nih.gov Di-esters of TAA, such as diethyl and di-n-butyl esters, were found to be more potent than TAA itself in reducing inflammatory cell influx. nih.gov Another approach involved encapsulating TAA in mucoadhesive microspheres, which successfully prolonged its anti-inflammatory response in mice. nih.gov These findings identify this compound and its derivatives as potential agents for managing inflammatory diseases. nih.govnih.gov
This compound has been reported to possess antioxidant activity. nih.gov For example, it is present in Syzygium polyanthum, a plant used as a spice in Indonesia, and extracts from this plant containing TAA have exhibited antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. nih.gov
However, studies assessing its antioxidant properties alone have found its activity to be modest compared to well-known antioxidants. nih.govresearchgate.net One study reported a high IC50 value of 70 mM, significantly greater than that of vitamin C or trolox. nih.govresearchgate.net Despite this, this compound can exhibit synergistic or additive effects when combined with other antioxidants like vitamin C, gallic acid, and caffeic acid. nih.govresearchgate.net The mechanism is thought to involve hydrogen atom abstraction from the -CH2- methylene (B1212753) bridge of the TAA molecule. nih.govresearchgate.net Biopolymeric hydrogels synthesized using this compound have also shown excellent antioxidant properties in DPPH radical assays. ijnc.ir
Table 2: Antioxidant Activity Profile of trans-Aconitic acid
| Context of Study | Finding | Reference |
|---|---|---|
| DPPH Assay (alone) | High IC50 value (70 mM) indicating weak activity compared to standard antioxidants. | nih.govresearchgate.net |
| Combination Studies | Shows synergistic or additive effects with antioxidants like vitamin C and gallic acid. | nih.govresearchgate.net |
| Natural Product Analysis | Present in plant extracts (Syzygium polyanthum) that exhibit antioxidant activity. | nih.gov |
| Biomaterial Synthesis | Hydrogels based on trans-aconitic acid exhibit excellent antioxidant properties. | ijnc.ir |
This compound is a compound normally present in human biological fluids, particularly in urine. medchemexpress.comapexbt.comtargetmol.com Its presence is considered a normal part of the human metabolome. It has been suggested that elevated levels of this compound in urine may be associated with certain pathological conditions, such as Reye's syndrome and other organic acidurias. medchemexpress.comapexbt.comtargetmol.com Furthermore, urinary trans-aconitate has been identified as a potential biomarker for the consumption of soy products. targetmol.com In the body, this compound can also act as a substrate for the enzyme trans-aconitate 2-methyltransferase. medchemexpress.comapexbt.comtargetmol.com
Impact on Magnesium Homeostasis (e.g., Grass Tetany in Ruminants)
This compound is a significant factor in the development of grass tetany, a metabolic disorder in ruminants characterized by low blood magnesium levels (hypomagnesemia). usda.govnih.gov While not directly toxic in the way some plant compounds are, its accumulation in forages, particularly in lush, rapidly growing spring grasses, can initiate a cascade of events that disrupts magnesium absorption and homeostasis in cattle and sheep. usda.govrevistacaatinga.com.br
Detailed Research Findings
The primary mechanism by which this compound influences magnesium homeostasis is indirect. After ingestion by a ruminant, microorganisms within the rumen metabolize this compound, converting it into tricarballylic acid. usda.gov It is this resulting compound, tricarballylic acid, that is absorbed into the bloodstream and acts as the primary disruptive agent. usda.gov
Research has demonstrated a clear relationship between the concentration of this compound in forage and the subsequent levels of tricarballylic acid in the plasma of ruminants. Studies have shown that when sheep and cattle are moved from a diet low in trans-aconitate (like alfalfa hay) to one high in the compound (such as wheat and rye forage), plasma concentrations of tricarballylate (B1239880) rise rapidly. usda.gov For instance, in one study, sheep consuming forage with trans-aconitate concentrations of 1.37% to 1.52% showed plasma tricarballylate levels reaching up to 0.58 mM. usda.govusda.gov
The significance of tricarballylic acid lies in its ability to chelate, or bind, divalent cations, most notably magnesium (Mg²⁺). This chelation process can reduce the amount of biologically available magnesium. While some studies have not observed a direct, significant drop in plasma magnesium levels in animals fed high trans-aconitate diets, the increased presence of a potent magnesium-chelating agent in the bloodstream is a critical factor in the etiology of grass tetany. usda.gov The theory is that tricarballylic acid, once in circulation, can bind with magnesium, and this complex is then more readily excreted in the urine, leading to a net loss of magnesium from the body.
Further research using rat models, which are often used in preliminary metabolic studies, has provided more direct evidence for this urinary loss. When rats were fed diets containing tricarballylic acid, they exhibited significantly higher urinary losses of magnesium, calcium, and zinc, leading to a 90% reduction in magnesium retention. nih.gov While these findings are not in ruminants, they support the proposed mechanism of action for tricarballylic acid.
The conditions that favor high this compound accumulation in pasture grasses include rapid spring growth, high soil potassium, and nitrogen fertilization, which are also the classic risk factors for grass tetany outbreaks. nih.govrevistacaatinga.com.br
Interactive Data Table: Forage trans-Aconitate and Plasma Tricarballylate Levels in Ruminants
The following table presents data from a study by Russell and Mayland (1987), illustrating the conversion of dietary this compound to plasma tricarballylic acid in sheep and cattle. usda.gov
| Animal Group | Forage Type | Forage trans-Aconitate (% of Dry Matter) | Maximum Plasma Tricarballylate (mM) |
| Sheep | Wheat | 1.52% | 0.58 |
| Sheep | Rye | 1.37% | 0.48 |
| Cattle | Rye | 0.83% | 0.31 |
Analytical Methodologies for Trans Aconitic Acid
Chromatographic Techniques
Chromatography, a powerful separation science, is indispensable for the analysis of trans-aconitic acid, allowing for its separation from isomers and other complex sample components. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC/MS) are the most prominent and effective techniques employed.
High-performance liquid chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. Its versatility allows for the use of various stationary and mobile phases to achieve optimal separation from its cis-isomer and other related organic acids.
Ion-exclusion chromatography (IEC) is a specialized HPLC technique particularly effective for separating hydrophilic molecules like carboxylic acids from ionic species. The principle of IEC is based on the differential partitioning of analytes between the bulk mobile phase and the stagnant liquid phase within the pores of a stationary phase, typically a fully sulfonated cation-exchange resin in the hydrogen form. Strong acids are repelled by the stationary phase's negative charge and elute quickly, while weaker, less dissociated acids like this compound can penetrate the pores to a greater extent, resulting in longer retention times. shimadzu.comshimadzu.com
This technique is advantageous for analyzing samples with high salt content, such as wastewater or biological fluids, as inorganic anions are typically eluted in the void volume, minimizing interference. thermofisher.com The separation of a mixture of nine carboxylic acids, including aconitic acid, has been achieved in under 8 minutes using IEC. researchgate.net For enhanced detection, especially with conductivity detectors, methods have been developed to improve the signal of weakly ionized substances. researchgate.net
Table 1: Example of Ion-Exclusion Chromatography Parameters for Organic Acid Analysis
| Parameter | Condition | Source |
| Column | IonPac ICE-AS6 | diduco.com |
| Mobile Phase | 0.7 mM hexafluorobutyric acid (HFBA) in water | diduco.com |
| Flow Rate | 1.0 mL/min | diduco.com |
| Temperature | 25 °C | diduco.com |
| Detection | Suppressed Conductivity | diduco.com |
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantitation
Reverse Phase HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is one of the most widely used methods for the analysis of this compound. This technique utilizes a nonpolar stationary phase, commonly a C18 (octadecyl) or C8 (octyl) bonded silica (B1680970), and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. nih.gov
For the analysis of organic acids like this compound, the mobile phase typically consists of an aqueous solution, often buffered to a low pH, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The acidic mobile phase suppresses the ionization of the carboxylic acid groups, increasing their hydrophobicity and retention on the nonpolar stationary phase. A common approach involves using a mobile phase of acetonitrile and water containing an acid like phosphoric acid or formic acid. sielc.comsielc.com For instance, a method for detecting cis- and this compound in Pinellia ternata employs a C18 column with a mobile phase of methanol and 0.1% phosphoric acid solution (3:97 v/v). google.com
Table 2: Typical Reverse-Phase HPLC Conditions for this compound
| Parameter | Condition 1 | Condition 2 | Source |
| Column | Inertsil ODS-3 C18 (4.6 x 250 mm, 5 µm) | Newcrom R1 | google.com, sielc.com |
| Mobile Phase | Methanol-0.1% Phosphoric Acid (3:97) | Acetonitrile, Water, Phosphoric Acid | google.com, sielc.com |
| Flow Rate | 0.8 mL/min | Not Specified | google.com, sielc.com |
| Detection | UV at 210 nm | Not Specified | google.com |
| Temperature | 35 °C | Not Specified | google.com |
Detection Methods (UV, Refractive Index, ELSD, CAD, Mass Spectrometry)
The choice of detector in HPLC is crucial for achieving the desired sensitivity and selectivity for this compound analysis.
Ultraviolet (UV) Detection: UV detectors are the most common in HPLC and are suitable for compounds that absorb UV light. shodexhplc.com this compound has a chromophore (the carbon-carbon double bond conjugated with the carboxylic acid groups) that allows for its detection by UV, typically at wavelengths around 210 nm. google.com While robust and affordable, UV detection can be prone to interference in complex matrices. nih.gov
Refractive Index (RI) Detection: RI detectors are universal detectors that measure the change in the refractive index of the eluent as the analyte passes through the flow cell. They are less sensitive than UV detectors and are not compatible with gradient elution, which limits their application in complex separations.
Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): ELSD and CAD are also considered universal detectors that are more sensitive than RI detectors and are compatible with gradient elution. shodexhplc.comthermofisher.com Both work by nebulizing the column eluent, evaporating the mobile phase, and then measuring the resulting analyte particles. hitachi-hightech.comreachseparations.com ELSD measures the light scattered by the particles, while CAD charges the particles and measures the resulting electrical signal. reachseparations.com CAD is often considered more sensitive than ELSD, particularly for smaller particles. thermofisher.com A key requirement for both is the use of volatile mobile phases, as non-volatile salts cannot be used. shodexhplc.comhitachi-hightech.com
Mass Spectrometry (MS): Mass spectrometry is a powerful detection method that provides high sensitivity and specificity by measuring the mass-to-charge ratio of ionized analytes. When coupled with HPLC, it offers definitive identification and quantification, even at low concentrations. For this compound, electrospray ionization (ESI) in negative ion mode is commonly used, detecting the deprotonated molecule [M-H]⁻. massbank.eu
For the analysis of this compound in complex biological or environmental samples, liquid chromatography-mass spectrometry (LC/MS) and its more sensitive tandem version (LC-MS/MS) are the methods of choice. nih.gov The high selectivity of mass spectrometry can resolve the analyte signal from co-eluting matrix components that might interfere with less specific detectors like UV. shimadzu.comnih.gov
LC-MS/MS methods have been developed for the sensitive quantification of aconitic acid isomers and other related metabolites in samples like human plasma and cell extracts. nih.govwaters.com These methods often employ reverse-phase chromatography to separate the isomers before they enter the mass spectrometer. For instance, an ACQUITY UPLC HSS T3 column has been successfully used to resolve itaconic acid from its isobaric isomer, aconitic acid, prior to MS/MS detection. waters.com Ion-pairing LC-MS/MS methods, using reagents like tributylamine, have also been developed to improve the peak shape and sensitivity for aconitic acid isomers in cell extracts and media. nih.gov
Table 3: Example of LC-MS/MS Method Parameters
| Parameter | Condition | Source |
| Chromatography | UPLC with ACQUITY UPLC HSS T3 column | waters.com |
| Mobile Phase | Water:Methanol with 2% Formic Acid (reconstitution) | waters.com |
| Ionization Mode | Electrospray Ionization Negative (ESI-) | waters.com |
| Detection | Tandem Quadrupole Mass Spectrometer (MS/MS) | waters.com |
Sample Preparation and Extraction Methods
Effective sample preparation is a critical step to isolate this compound from its matrix, concentrate it, and remove interfering substances prior to chromatographic analysis. The choice of method depends on the sample type and the analytical technique to be used.
Liquid-Liquid Extraction (LLE): LLE is a common method for extracting organic acids from aqueous solutions. For samples like plant extracts or syrups, solvents such as acetone (B3395972), butanol, and ethanol (B145695) mixtures have been used to efficiently extract aconitic acid. mdpi.com In other procedures, after acidification of the sample, solvents like ethyl acetate (B1210297) or acetone are used to extract the protonated, less polar form of the acid. google.comgoogle.com For example, a method for preparing samples from Pinellia ternata involves extraction with ethyl acetate after acidification with phosphoric acid. google.com
Solid-Phase Extraction (SPE): SPE is a technique that uses a solid sorbent to selectively adsorb the analyte or interferences. It can be used to clean up and concentrate the sample. For plasma samples, a pass-through SPE method using a device like the Ostro 96-well plate has been shown to effectively remove proteins and phospholipids (B1166683) while providing high recovery for aconitic acid and its isomers. waters.com
Protein Precipitation (PPT): For biological samples like plasma or serum, protein precipitation is often the first step. This is typically achieved by adding an organic solvent like acetonitrile. waters.com While simple, PPT may not remove all interfering substances, such as phospholipids, as effectively as more targeted techniques like the Ostro plate method. waters.com
The general workflow for sample preparation often involves initial extraction or precipitation, followed by evaporation of the solvent and reconstitution of the residue in a solvent compatible with the HPLC mobile phase. google.comwaters.comgoogle.com
Solid Phase Ion Exchange Extraction
Solid Phase Extraction (SPE) utilizing ion exchange is a common technique for the selective isolation and concentration of ionizable compounds, such as this compound, from complex matrices. The principle of ion exchange SPE relies on the electrostatic interaction between the charged analyte of interest and the charged functional groups of the stationary phase packed in an SPE cartridge. For the extraction of acidic compounds like this compound, an anion exchange mechanism is employed.
The process involves several key steps, which are optimized to ensure maximum retention of the target analyte and efficient removal of interfering substances. A typical procedure for the extraction of organic acids using a strong anion exchange (SAX) cartridge is outlined below.
Methodology:
Sample Pre-treatment: The pH of the sample solution containing this compound is adjusted to be at least 2 pH units above the highest pKa of the acid. This ensures that the carboxylic acid groups are deprotonated and exist in their anionic form (aconitate), ready to bind to the positively charged sorbent. sigmaaldrich.com The salt concentration of the sample should ideally be kept below 0.1 M to prevent interference with the binding process. sigmaaldrich.com
Column Conditioning: The SPE cartridge, typically containing a silica or polymer-based sorbent with quaternary amine functional groups (a strong anion exchanger), is conditioned. This is usually done by passing a polar organic solvent like methanol, followed by water, and finally a buffer at the same pH as the pre-treated sample. This sequence solvates the sorbent and equilibrates the pH, preparing it for sample loading.
Sample Loading: The pre-treated sample is passed through the conditioned cartridge at a controlled, slow flow rate (e.g., 1-2 drops per second). sigmaaldrich.com During this step, the anionic trans-aconitate displaces the counter-ions on the sorbent and is retained via strong electrostatic interactions. Neutral and basic compounds, which are not charged at this pH, pass through the column and are discarded. nih.gov
Washing: The cartridge is washed to remove any remaining weakly bound impurities. This is typically performed using the equilibration buffer or a weak organic solvent solution. nih.gov This step is crucial for enhancing the purity of the final extract without prematurely eluting the target analyte.
Elution: The final step involves eluting the retained this compound. This is achieved by disrupting the electrostatic interaction. There are two common strategies for this:
pH Modification: A solution with a pH at least 2 units below the lowest pKa of this compound is passed through the column. This protonates the carboxylate groups, neutralizing the charge on the analyte and releasing it from the sorbent. sigmaaldrich.com An acidic solvent, such as a mixture of an organic solvent (e.g., ethyl acetate or n-butanol) and an acid (e.g., formic acid), is often used. nih.gov
High Salt Concentration/Counter-Ion Exchange: A buffer with a very high salt concentration or containing a highly selective counter-ion is used to displace the analyte from the sorbent. sigmaaldrich.comnih.gov
Research on the purification of this compound from sources like sugarcane stillage has explored the use of anion-exchange resins. For instance, studies have shown that while a weak anionic resin can remove the acid at a pH of 4.5, it may also co-extract a significant amount of inorganic anions, leading to lower purity of the final product. researchgate.net This highlights the importance of careful method optimization, including the choice of sorbent (strong vs. weak exchanger) and the pH conditions for loading and elution, to achieve selective extraction. researchgate.net
| Parameter | Condition/Solvent | Purpose |
| Sorbent Type | Strong Anion Exchanger (e.g., quaternary amine) | Binds to the anionic form of the acid. |
| Sample pH (Loading) | > pKa (e.g., pH 7-9) | Ensures this compound is in its anionic (charged) form. sigmaaldrich.com |
| Conditioning Solvents | 1. Methanol2. Water/Buffer | Solvates the sorbent and equilibrates pH. |
| Wash Solvent | Water or Buffer at loading pH | Removes neutral and basic interferences. nih.gov |
| Elution Solvent | Organic solvent with acid (e.g., Ethyl Acetate/Formic Acid) | Neutralizes the charge on this compound for elution. nih.gov |
Liquid-Liquid Extraction from Aqueous Solutions
Liquid-liquid extraction (LLE) is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases. For the recovery of this compound from aqueous solutions, such as industrial effluents or sugarcane processing streams, LLE presents a viable method due to its potential for lower energy consumption compared to other processes. nih.gov
A key study investigated the extraction of this compound from aqueous solutions using tributyl phosphate (B84403) (TBP) as the extractant. researchgate.net TBP is a solvent known for its effectiveness in extracting organic acids. To improve physical properties like viscosity and density for better phase separation, TBP can be mixed with a diluent like hexane (B92381). researchgate.net
Research Findings:
The research focused on the ternary system of water + this compound + tributyl phosphate at a constant temperature of 303.15 K. researchgate.net The study also evaluated a mixed solvent system composed of tributyl phosphate (TBP) and hexane (H) in a 60/40 volume ratio. researchgate.net
Key findings from the investigation include:
Effect of Diluent: The addition of hexane as a diluent to TBP was found to decrease the selectivity and the distribution coefficient of this compound compared to using pure TBP. researchgate.net However, these properties remained suitable for effective extraction. researchgate.net
Phase Diagram: The determination of the phase diagram for the water + this compound + TBP system is fundamental for designing an industrial extraction process, as it provides crucial data on the equilibrium distribution of the acid between the aqueous and organic phases. researchgate.net
Multistage Extraction: A multistage cross-flow extraction process was successfully performed to validate the equilibrium data and determine the number of stages required to achieve a target extraction efficiency from aqueous solutions. researchgate.net This is a common approach to scale up laboratory findings for industrial application.
The efficiency of the extraction process is highly dependent on the solvent-to-feed ratio. For instance, to extract over 25% of the acid in the first stage from a feed containing 20% mass of this compound, a solvent ratio of 0.4 was necessary. nih.gov For more dilute feeds (3-12% acid), a solvent ratio of 0.3 was found to be appropriate. nih.gov
| Parameter | Value / Observation | Reference |
| Primary Extractant | Tributyl phosphate (TBP) | researchgate.net |
| Mixed Solvent System | Tributyl phosphate (TBP) + Hexane (H) (60/40 volume ratio) | researchgate.net |
| Temperature | 303.15 K | researchgate.net |
| Effect of Hexane Diluent | Decreased selectivity and distribution coefficient vs. pure TBP | researchgate.net |
| Extraction Feasibility | Properties with mixed solvent remain appropriate for extraction | researchgate.net |
| Process Verification | Multistage cross-flow extraction confirmed equilibrium data | researchgate.net |
Advanced Research Directions and Applications
Biotechnology and Bioengineering Applications
The pursuit of sustainable and bio-based chemicals has highlighted trans-aconitic acid as a valuable target for biotechnological production and application. Researchers are actively exploring microbial systems and genetic engineering strategies to produce this compound efficiently and to harness its bioactive properties.
The development of microbial cell factories presents a promising alternative to traditional plant extraction and chemical synthesis methods for producing this compound, which are often limited by low yields and high costs. digitellinc.comnih.gov The goal is to create high-performance microbial strains capable of producing large quantities of this compound from renewable feedstocks. mdpi.comresearchgate.net
One notable success in this area involves the metabolic engineering of Aspergillus terreus, an industrial producer of itaconic acid. nih.govresearchgate.net By blocking the itaconic acid biosynthesis pathway, specifically by deleting the cadA gene, researchers were able to redirect the metabolic flux towards the accumulation of cis-aconitic acid and this compound. nih.govresearchgate.net This engineered strain represents a significant step towards commercially viable microbial production. Further process development and scaling up have achieved a this compound titer of 60 g L-1 in a 20 m3 fermenter, demonstrating the potential for large-scale, cost-effective manufacturing. nih.gov
| Microorganism | Engineering Strategy | Key Gene(s) Modified | Achieved Titer | Reference |
|---|---|---|---|---|
| Aspergillus terreus | Blocking itaconic acid biosynthesis | Deletion of cadA gene | 60 g L-1 in 20 m3 fermenter | nih.govresearchgate.net |
| Escherichia coli | Whole-cell bioconversion of citric acid | Heterologous expression of aconitate isomerase from Pseudomonas sp. | Not specified | mdpi.com |
Genetic engineering plays a pivotal role in optimizing the microbial production of this compound. mdpi.com The focus is on identifying and manipulating key genes involved in its biosynthetic pathway to enhance yield and specificity. nih.gov
In the bacterium Bacillus thuringiensis, a gene operon, named the tbr operon, has been identified as responsible for this compound biosynthesis. nih.govnih.gov This operon consists of two crucial genes:
tbrA : This gene encodes an aconitate isomerase , the enzyme that catalyzes the conversion of cis-aconitic acid (an intermediate in the TCA cycle) into this compound. nih.govnih.gov
tbrB : This gene codes for a membrane transporter responsible for exporting the synthesized this compound out of the bacterial cell, leading to its extracellular accumulation. nih.govnih.gov
The discovery of the tbr operon and the characterization of its components, TbrA and TbrB, have provided a deeper understanding of the natural biosynthetic pathway. nih.gov This knowledge is instrumental for designing more efficient microbial cell factories. For instance, the heterologous expression of exogenous aconitate isomerase in engineered Aspergillus terreus has been shown to create a more efficient cell factory that specifically produces this compound. nih.govresearchgate.net These genetic strategies are crucial for overcoming metabolic bottlenecks and maximizing the production of this valuable bio-based chemical. mdpi.com
A significant application of this compound is in the development of novel biopesticides. nih.gov It has been identified as a potent, non-toxic nematicide, showing significant activity against plant-parasitic nematodes such as the root-knot nematode (Meloidogyne incognita). nih.govnih.gov The nematicidal properties of this compound are attributed to its ability to act as a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle. nih.govnih.gov
Field trials have demonstrated that this compound produced through microbial fermentation can effectively reduce the damage caused by root-knot nematodes. nih.govresearchgate.net This presents a commercially viable and environmentally friendly solution for nematode management in agriculture. nih.gov The development of this compound as a biopesticide is a prime example of how understanding the virulence factors of pathogens like Bacillus thuringiensis can lead to practical applications in crop protection. nih.gov Furthermore, its role as an antifeedant in certain plants against insects like the brown planthopper suggests a broader potential in pest management. mdpi.comencyclopedia.pub
Ecological and Environmental Studies
This compound is not only a target for biotechnological production but also a key molecule in natural ecosystems, influencing microbe-environment interactions and soil microbiology.
This compound serves as a crucial link in the interactions between microorganisms and their environment. oup.comnih.govoup.com It is a naturally occurring carbon source that can be metabolized by various bacteria. nih.govresearchgate.netsensusimpact.com The ability of bacteria to utilize natural carbon sources like this compound significantly affects their growth, survival, and competitiveness in the environment. nih.govresearchgate.netsensusimpact.com
Recent research has identified a specific regulatory system in Bacillus velezensis that allows it to sense and catabolize this compound. nih.govsensusimpact.com This system involves a tar operon, which is activated in the presence of this compound. oup.comoup.com The operon includes genes for an aconitate isomerase (TarA) and a transporter protein (TarB), which enable the import and conversion of this compound into cis-aconitic acid, a central metabolite. oup.comnih.govoup.comsensusimpact.com This metabolic capability provides a significant growth and competitive advantage to the host bacteria when colonizing soil. oup.comnih.govresearchgate.netsensusimpact.com The widespread presence of this assimilation system across the bacterial domain underscores the important role of this compound metabolism in bacterial carbon acquisition in natural ecosystems. oup.comnih.govoup.comresearchgate.netsensusimpact.com
The presence of this compound in soil, often as a component of plant root exudates, has a notable impact on the soil microbial community. oup.com For example, plants like maize can secrete significant amounts of this compound. oup.com This organic acid can influence the composition and function of the rhizosphere microbial community. oup.com
Bacteria possessing the genetic machinery to assimilate this compound gain a competitive edge in the soil. oup.comnih.govresearchgate.netsensusimpact.com Soil colonization experiments have shown that the ability to utilize this compound allows these bacteria to thrive. oup.comnih.govsensusimpact.com The discovery of the tbr operon in Bacillus thuringiensis and its distribution across other B. cereus group bacteria suggests a general role for this compound in the interactions between these bacteria and nematodes within the soil environment. nih.govnih.gov Moreover, this compound may also play a role in protecting plants from aluminum toxicity through chelation, further influencing the plant-microbe dynamics in the soil. mdpi.comencyclopedia.pub
| Gene/Operon | Protein | Function | Organism | Reference |
|---|---|---|---|---|
| tbrA | TbrA | Aconitate isomerase (converts cis- to trans-aconitic acid) | Bacillus thuringiensis | nih.govnih.gov |
| tbrB | TbrB | trans-Aconitic acid transporter (efflux) | Bacillus thuringiensis | nih.govnih.gov |
| tar operon | TarA | Aconitate isomerase (converts trans- to cis-aconitic acid) | Bacillus velezensis | oup.comnih.govoup.comsensusimpact.com |
| TarB | trans-Aconitic acid importer |
Carbon Acquisition Strategies in Environmental Bacteria
This compound (TAA), a geometric isomer of the tricarboxylic acid (TCA) cycle intermediate cis-aconitic acid, represents a significant carbon source for various environmental bacteria. researchgate.netresearchgate.netnih.govencyclopedia.pubnih.gov The ability to metabolize TAA provides these microorganisms with a competitive advantage for growth and survival. researchgate.netresearchgate.netnih.govencyclopedia.pub
A key mechanism for TAA assimilation has been identified in bacteria such as Bacillus velezensis and Pseudomonas sp. researchgate.netnih.gov This system involves a specific gene operon, termed the tar operon, which is responsible for the transport and initial metabolism of TAA. researchgate.netresearchgate.netnih.govencyclopedia.pub The core components of this system include:
TarR: A regulatory protein that senses TAA and activates the expression of the tar operon. researchgate.netresearchgate.netmdpi.com
TarB: A membrane transporter protein that facilitates the import of TAA into the bacterial cell. researchgate.netresearchgate.netmdpi.com
TarA: An aconitate isomerase enzyme that catalyzes the conversion of this compound into cis-aconitic acid. researchgate.netresearchgate.netnih.govmdpi.com
Once converted to cis-aconitic acid, the molecule can enter the central metabolic pathway of the bacterium, the TCA cycle, to be used for energy and biosynthesis. researchgate.netnih.gov Studies have shown that this TAA assimilation system is widespread throughout the bacterial domain, highlighting its ecological importance in carbon acquisition from plant-derived sources in natural ecosystems. researchgate.netnih.govencyclopedia.pubnih.gov The ability to utilize TAA confers a significant growth and competitive advantage to bacteria, particularly in soil environments where TAA is present in plant root exudates. researchgate.netresearchgate.net
Agricultural Research and Crop Science
Evaluation of Allelopathic Effects in Crop Rotation Systems
This compound, produced and exuded by certain plants, exhibits significant allelopathic activity, influencing the growth of both competing weeds and subsequent crops in rotation systems. researchgate.netnih.govresearchgate.net Grasses that produce TAA are often used in rotation with crops like soybean (Glycine max). researchgate.netnih.govencyclopedia.pubresearchgate.net However, residual TAA in the soil can have phytotoxic effects on the soybean crop. researchgate.netencyclopedia.pub
Conversely, TAA has shown allelopathic potential for weed control. researchgate.net Studies have indicated that it can reduce the germination and growth of common agricultural weeds such as Euphorbia heterophylla (wild poinsettia) and Ipomoea grandifolia (morning glory). researchgate.net This suggests a potential application in developing strategies for managing weed seed banks in the soil, which could be beneficial for the primary crop. researchgate.net The differential sensitivity between crops and weeds to TAA is a critical area of ongoing research. nih.gov
| Crop/Weed Species | Effect of this compound | Concentration | Reference |
| Glycine max (Soybean) | Reduced plant growth, decreased photosynthetic rate, reduced water uptake. | 2.5–10 mM | researchgate.netnih.gov |
| Euphorbia heterophylla (Wild Poinsettia) | Reduction in germination rate, root, and stem growth. | Not Specified | researchgate.net |
| Ipomoea grandifolia (Morning Glory) | Reduction in germination rate, root, and stem growth. | 30-300 µM | researchgate.netnih.gov |
| Ipomoea triloba | Influenced germination and growth; perturbations in respiratory activity. | 250-2000 ppm | nih.gov |
| Arabidopsis thaliana | Reduced primary root length, induced early lateral roots at lower concentrations; suppressed seedling growth at higher concentrations. | 400-1200 µM | researchgate.net |
Development of Natural Pest Control Agents
This compound has demonstrated notable activity against a range of agricultural pests, positioning it as a promising candidate for the development of natural pesticides. ul.iescholarsportal.info Its efficacy has been particularly highlighted against various species of nematodes and insects. scholarsportal.infouni.lumdpi.com
Bioassays have revealed that TAA possesses significant nematicidal properties. scholarsportal.infouni.lumdpi.com For instance, it is effective against the root-knot nematode (Meloidogyne incognita), the soybean cyst nematode (Heterodera glycines), and the sweet potato stem nematode (Ditylenchus dipsaci). uni.lumdpi.com The bacterium Bacillus thuringiensis is known to produce TAA as a virulence factor against soil nematodes. ul.ienih.gov
In addition to its nematicidal effects, TAA also exhibits insecticidal activity. It has been shown to inhibit the growth of cotton bollworm (Helicoverpa armigera) and housefly (Musca domestica) larvae. uni.lumdpi.com Furthermore, TAA acts as an antifeedant against the brown planthopper (Nilaparvata lugens), a significant pest of rice. ul.ie
| Target Pest | Type | Efficacy | Optimal Concentration | Reference |
| Meloidogyne incognita | Nematode | 85.5% mortality | 500 µg/mL | uni.lumdpi.com |
| Heterodera glycines | Nematode | 99.2% mortality | 500 µg/mL | uni.lumdpi.com |
| Ditylenchus dipsaci | Nematode | 53.4% mortality | 500 µg/mL | uni.lumdpi.com |
| Helicoverpa armigera | Insect | 34.0% growth inhibition | 200 µg/mL | uni.lumdpi.com |
| Musca domestica | Insect | 13.4% growth inhibition | 200 µg/g | uni.lumdpi.com |
Mechanistic Studies of Biological Activities
Elucidation of Anti-inflammatory Mechanisms
This compound has been identified as a compound with anti-inflammatory properties. mdpi.com It is a major constituent of the medicinal plant Echinodorus grandiflorus, which is traditionally used to treat inflammatory conditions like rheumatoid arthritis. mdpi.com
Studies using models of acute arthritis induced by lipopolysaccharide (LPS) have shown that TAA can reduce inflammation. mdpi.com The primary mechanism appears to be the reduction of cellular infiltration, particularly of neutrophils, into the inflamed joint. mdpi.com Neutrophils are key players in the inflammatory response, and their accumulation at sites of inflammation contributes to tissue damage. By mitigating this influx, TAA helps to alleviate the inflammatory process.
To improve its therapeutic potential, researchers have explored the esterification of TAA to increase its lipophilicity and improve its biopharmaceutical properties. mdpi.com Diesters of TAA were found to be particularly effective, and their anti-inflammatory activity increased with the length of the aliphatic chain of the alcohol used for esterification. mdpi.com Encapsulating TAA in mucoadhesive microspheres has also been shown to prolong its anti-inflammatory effect.
Investigation of Anti-Leishmanial Mechanisms
This compound has demonstrated significant activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The anti-leishmanial effect of TAA is multifaceted, affecting different stages of the parasite's life cycle.
One of the key mechanisms of action is the inhibition of the transformation of L. donovani amastigotes (the intracellular stage in the mammalian host) into promastigotes (the form found in the insect vector). TAA at a concentration of 2 mM was shown to inhibit this transformation by 95.2%.
Furthermore, TAA effectively suppresses the multiplication of amastigotes within host macrophages. At a concentration of 5 mM, TAA alone reduced the amastigote burden by 59.5%. Its efficacy is significantly enhanced when used in combination with other anti-leishmanial drugs like pentamidine (B1679287) and sodium stibogluconate (B12781985), leading to a near-complete reduction in parasite load in macrophage cultures. The proposed mechanism for its anti-leishmanial activity is the competitive inhibition of the enzyme aconitase within the parasite's TCA cycle, disrupting its energy metabolism. researchgate.netnih.gov
| Leishmania donovani Life Cycle Stage/Process | Effect of this compound | Concentration | Reference |
| Amastigote to promastigote transformation | 95.2% inhibition | 2 mM | |
| Amastigote multiplication in macrophages | 59.5% suppression | 5 mM | |
| Amastigote multiplication (with pentamidine) | ~100% reduction | 5 mM TAA + 2 µg/mL pentamidine | |
| Amastigote multiplication (with sodium stibogluconate) | 88.1% reduction | 5 mM TAA + 20 µg/mL Sb |
Molecular Basis of Nematicidal Action
The nematicidal properties of this compound (TAA) are primarily attributed to its function as a potent inhibitor of the enzyme aconitase. ijnc.irresearchgate.netresearchgate.netchemicalbook.com Aconitase is a critical enzyme within the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. ijnc.irjku.at This enzyme facilitates the stereospecific isomerization of citrate (B86180) to isocitrate, through the intermediate cis-aconitic acid (CAA). jku.at
As a geometric isomer of the natural substrate CAA, this compound acts as a competitive inhibitor of aconitase, effectively disrupting the TCA cycle in target organisms. ijnc.irresearchgate.net This disruption of a core metabolic process is the principal molecular basis for its lethal effect on nematodes.
Research has demonstrated this mechanism in action. The soil bacterium Bacillus thuringiensis, a known nematode pathogen, secretes TAA as a natural virulence factor to kill plant-parasitic nematodes such as Meloidogyne incognita. jku.atnih.govnih.gov This bacterium possesses a specific gene operon, comprising tbrA and tbrB, which encodes for an aconitate isomerase and a transporter, respectively. ijnc.irnih.gov This system enables the bacterium to convert the less potent CAA into the highly toxic TAA and export it into the environment to act upon the nematode host. ijnc.irjku.at
Bioassay data confirms the specific and potent nature of TAA's nematicidal activity. The median lethal concentration (LC₅₀) of TAA against M. incognita after 72 hours was determined to be 226.3 µg/ml. ijnc.ir In contrast, its isomer, CAA, exhibited a significantly higher LC₅₀ of 912.1 µg/ml, underscoring that the toxicity of TAA is a specific inhibitory action rather than a general effect of acidity. ijnc.ir
Industrial and Chemical Precursor Research
Recovery from Renewable Feedstock (e.g., Sugarcane, Sweet Sorghum)
This compound is the most abundant C6 organic acid that accumulates in sugar crops, primarily sugarcane (Saccharum officinarum L.) and sweet sorghum (Sorghum bicolor L. Moench). ijnc.irchemicalbook.com It is present in various processing streams, including the raw juice, syrup, and molasses, making these agricultural byproducts significant and sustainable feedstocks for its recovery. ijnc.irnih.gov Sugarcane molasses, in particular, is a concentrated source of the compound. ijnc.ir
Several methods have been developed and optimized for the extraction of TAA from these renewable sources. The primary techniques include solvent extraction, precipitation, and ion exchange chromatography.
Solvent Extraction: This is a widely researched method, with the choice of solvent influencing both yield and purity.
Ethyl acetate (B1210297) is noted for its high selectivity, achieving up to 69% recovery of TAA from Louisiana sugarcane molasses with a final purity of 99.9%. ijnc.ir
Butanol can provide higher extraction yields, with reports of up to 92% from cane leaf matter stillage, though the resulting purity is lower. ijnc.irchemimpex.com
Precipitation: Historically, a commercial method for TAA recovery involved precipitation. ijnc.ir This process typically included the dilution of molasses followed by the addition of lime and calcium chloride to precipitate dicalcium magnesium aconitate, which was then separated via centrifugation. ijnc.ir
Ion Exchange Chromatography: This technique is suitable for recovering TAA from dilute aqueous solutions like stillage (vinasse), the liquid remaining after ethanol (B145695) fermentation and distillation. ijnc.irchemimpex.com Both non-ionic adsorbents (e.g., Dowex Optipore SD-2) and anion exchange resins have been successfully utilized. ijnc.irnih.govchemimpex.com The recovery of TAA from fermented molasses is economically attractive as it allows for the co-production of both ethanol and a value-added chemical from the same feedstock. ijnc.ir
Interactive Table: Comparison of trans-Aconitic Acid Recovery Methods
| Feedstock | Recovery Method | Key Parameters/Solvent | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Sugarcane Molasses | Solvent Extraction | Ethyl acetate | Up to 69% | 99.9% | ijnc.ir |
| Cane Leaf Stillage | Solvent Extraction | Butanol (pH 2.0) | 92% | 32% | chemimpex.com |
| Sweet Sorghum Syrup | Solvent Extraction | Acetone (B3395972):Butanol:Ethanol Mix | 86% (Overall Efficiency) | Not Specified | researchgate.netnih.gov |
| Sugarcane Molasses | Precipitation | Lime & Calcium Chloride | Not Specified | Not Specified | ijnc.ir |
| Sugarcane Stillage | Ion Exchange | Dowex Optipore SD-2 Resin | 86-88% (Removal) | Not Specified | ijnc.ir |
As a Chemical Building Block and Precursor for Value-Added Chemicals
The unique trifunctional structure of this compound has led to its recognition by the U.S. Department of Energy as one of the top 30 potential value-added building block chemicals from biomass. researchgate.netchemicalbook.comsigmaaldrich.com Its three carboxylic acid groups and a double bond provide multiple reaction sites for conversion into a variety of commercially important chemicals. chemicalbook.comjku.at
Conversion to Itaconic Acid: A significant application is the decarboxylation of TAA to produce itaconic acid, another top-tier platform chemical used extensively in the polymer industry. jku.atchemimpex.com This conversion can be achieved through biological pathways using enzymes such as trans-aconitate decarboxylase, found in fungi like Ustilago maydis, which is often more economically viable than chemical synthesis routes. jku.atchemimpex.com
Esterification for Plasticizers and Surfactants: The carboxylic acid groups of TAA can be readily esterified to produce a range of valuable esters.
Plasticizers: Triesters of aconitic acid are effective as bio-based plasticizers, which are additives used to increase the flexibility and durability of polymers such as polyvinyl chloride (PVC). chemicalbook.comjku.atresearchgate.net
Green Surfactants: Through addition reactions, TAA and its esters, like trimethyl trans-aconitate, can be converted into biodegradable surfactants. jku.at A notable example is the reaction of trimethyl trans-aconitate with alkyl mercaptans to synthesize polycarboxylate-based surfactants that are both biodegradable and capable of calcium sequestration. jku.at
Monomer Intermediates: The ester trimethyl trans-aconitate serves as a versatile intermediate in green chemistry. jku.at For instance, it can undergo aza-Michael addition reactions with primary amines to create tetra-functional monomers for subsequent polymerization processes. jku.at
Interactive Table: trans-Aconitic Acid as a Precursor
| Precursor | Reaction Type | Product | Application of Product | Reference |
|---|---|---|---|---|
| trans-Aconitic Acid | Decarboxylation | Itaconic Acid | Monomer for bio-based polymers (e.g., polyesters, resins) | jku.atchemimpex.com |
| trans-Aconitic Acid | Esterification | Aconitate Esters (Triesters) | Bio-based plasticizers for polymers (e.g., PVC) | chemicalbook.comjku.atresearchgate.net |
| Trimethyl trans-aconitate | Addition Reaction (with Alkyl Mercaptan) | Polycarboxylate Surfactant | Biodegradable surfactants | jku.at |
| Trimethyl trans-aconitate | Aza-Michael Addition | Tetra-functional Monomers | Intermediates for polymer synthesis | jku.at |
| trans-Aconitic Acid | Irradiation (in water) | Citric Acid | Food acidulant, chelating agent | researchgate.netresearchgate.net |
Role in Polyester and Polymer Production
The trifunctional nature of this compound makes it a highly versatile monomer and additive in polymer chemistry, enabling the synthesis of a wide range of polymers with tailored properties, including biodegradable polyesters, hydrogels, and cross-linked films. nih.govchemimpex.com
Polyester Synthesis: As a trifunctional carboxylic acid, TAA can undergo polycondensation reactions with diols and polyols (such as ethylene (B1197577) glycol, 1,4-butanediol, and glycerol) to form complex polyesters. ijnc.irresearchgate.netnih.gov This reactivity is leveraged to create:
Biocompatible Polyesters: TAA has been used as a monomer along with glycerol (B35011) and cinnamic acid to produce biodegradable polyesters for tissue engineering. nih.govlsu.edu These polymers can be formed into scaffolds that mimic the natural extracellular matrix, providing a suitable environment for bone tissue regeneration. nih.gov
Hyperbranched Polyesters: In one-pot polymerization reactions with diols like di(ethylene glycol), TAA can form highly branched, biodegradable ester polymers. nih.govresearchgate.net These structures are of interest for specialized applications, including drug delivery and tissue engineering. nih.gov
Cross-linking Agent: TAA serves as an effective cross-linking agent, using its multiple carboxylic acid groups to form covalent bonds between polymer chains, thereby creating a more rigid and stable three-dimensional network. nih.gov
It has been successfully used to cross-link starch-based polymer films, which, even at low TAA concentrations of 2-5%, exhibit reduced water solubility and swelling. nih.gov
It is also applied in the cross-linking of polyvinyl alcohol (PVA) films, a process used to prepare advanced composite nanofiltration membranes. sigmaaldrich.comsigmaaldrich.com
Other Polymeric Applications:
Hydrogels and Microparticles: TAA is a key component in the synthesis of advanced polymers such as pH-sensitive hydrogels, microparticles, and latexes. ijnc.irnih.gov
Grafting Agent: The reactivity of TAA allows it to be used as a grafting agent to functionalize the surfaces of other polymers. For example, it has been grafted onto chitosan (B1678972), a biopolymer derived from chitin, to enhance its capacity for adsorbing pollutants from wastewater. nih.gov
Conclusion and Future Perspectives
Summary of Key Research Areas and Findings
Research into trans-aconitic acid has expanded significantly, revealing its importance in diverse scientific fields, from microbial metabolism to materials science. A primary area of investigation has been its role as a carbon source for microorganisms. oup.com Recent studies have elucidated the specific metabolic pathway for its assimilation in bacteria like Bacillus velezensis. nih.gov A key finding in this area is the identification of a dedicated tar operon, which includes the gene tarA, encoding an aconitate isomerase that converts this compound to the Krebs cycle intermediate cis-aconitic acid, and tarB, which codes for a membrane transporter. oup.comnih.gov This assimilation system provides a significant growth and competitive advantage to bacteria in soil environments. oup.comnih.gov
In agricultural science, this compound has been identified as a potent and non-toxic nematicide. nih.govresearchgate.net It functions as a strong inhibitor of the enzyme aconitase, a crucial component of the tricarboxylic acid (TCA) cycle in nematodes. nih.gov Research by companies and academic labs has demonstrated its effectiveness against plant-parasitic nematodes, such as the root-knot nematode, in field trials. nih.govresearchgate.net The bacterium Bacillus thuringiensis has been shown to produce this compound as a virulence factor against nematodes. nih.govmdpi.com
The unique chemical structure of this compound, an unsaturated tricarboxylic acid, makes it a valuable molecule in polymer chemistry. nih.govnih.gov It has been successfully used as a cross-linking agent for starch-based polymer films, reducing their water solubility and swelling. nih.gov Furthermore, it serves as a grafting agent for modifying polymers like chitosan (B1678972). nih.gov This modification can enhance properties such as hydrophilicity and is used for applications like the adsorption of pollutants from wastewater. nih.gov
In plant biology, this compound is recognized for its role in plant defense mechanisms. It is a predominant organic acid in plants like maize and sugarcane, where it is believed to protect against aluminum toxicity through chelation. mdpi.comnih.gov It also functions as an antifeedant and may play a role in antifungal defenses. mdpi.comresearchgate.net Beyond these primary areas, its potential as an anti-leishmanial, antioxidant, and anti-inflammatory agent has also been reported, highlighting its broad bioactivity. mdpi.comnih.govresearchgate.net
The following table summarizes the principal research findings related to the biological and chemical applications of this compound.
Table 1: Key Research Findings on this compound| Research Area | Key Findings | References |
|---|---|---|
| Microbial Metabolism | Identification of the tar operon in Bacillus velezensis for TAA assimilation. Characterization of aconitate isomerase (TarA) and transporter (TarB). | oup.comnih.gov |
| Agricultural Science | Confirmed nematicidal activity against root-knot nematodes by inhibiting aconitase. Produced by Bacillus thuringiensis as a virulence factor. | nih.govresearchgate.netnih.govmdpi.com |
| Polymer Chemistry | Effective as a cross-linking agent for starch polymers. Used as a grafting agent to modify chitosan for pollutant adsorption. | nih.gov |
| Plant Biology | Protects maize against aluminum toxicity through chelation. Acts as a natural antifeedant and antifungal agent. | mdpi.comnih.govresearchgate.net |
| Biotechnology | Development of engineered Aspergillus terreus strains for high-titer production of this compound. | nih.govresearchgate.net |
Identification of Gaps in Current Knowledge
Despite recent advances, significant gaps in the understanding of this compound remain. For a long time, its precise catabolism and ecological significance as a carbon source were largely unexplored and considered unclear. oup.comnih.gov While the discovery of the tar operon was a major breakthrough, the full diversity and distribution of TAA assimilation pathways across different bacterial and fungal species are not yet fully mapped. oup.com The regulatory networks governing the expression of these pathways in response to various environmental cues also require more detailed investigation.
From a biochemical perspective, while this compound is known to be a potent inhibitor of aconitase, the detailed molecular interactions and the full spectrum of its enzymatic targets in various organisms are not completely understood. nih.gov The mechanisms underpinning its other reported biological activities, such as its anti-inflammatory, antioxidant, and anti-leishmanial effects, are still in the early stages of investigation and require rigorous mechanistic studies to validate and explore their therapeutic potential. nih.govresearchgate.net
In the context of industrial biotechnology, a major challenge has been the lack of commercially viable production methods, which has historically limited its widespread application. nih.govresearchgate.net Although metabolic engineering has led to the development of efficient microbial cell factories, further optimization of fermentation processes, feedstock utilization, and downstream processing is necessary to achieve low-cost, large-scale production that can compete with traditional chemical synthesis or plant extraction methods. nih.govresearchgate.net
Directions for Future Academic Inquiry and Interdisciplinary Research
The existing body of research opens up several promising avenues for future academic and interdisciplinary inquiry. A key direction lies in the field of synthetic biology and metabolic engineering. The newfound knowledge of TAA assimilation systems could be leveraged to engineer microbes with enhanced environmental competitiveness for applications in bioremediation or as biofertilizers. nih.gov Further exploration and engineering of microbial cell factories, potentially in organisms other than Aspergillus terreus, could lead to even more efficient and sustainable bioproduction of this compound, positioning it as a key bio-based platform chemical. nih.govresearchgate.net
In agricultural science, there is a clear opportunity to develop this compound into a widely used commercial biopesticide. nih.govresearchgate.net Future research should focus on formulation optimization, understanding its long-term ecological impact, and exploring its efficacy against a broader range of plant-parasitic nematodes. This research would bridge molecular biology, agronomy, and environmental science.
The application of this compound in materials science is another fertile ground for interdisciplinary research, combining polymer chemistry, materials engineering, and biotechnology. Future studies could explore its use in creating novel bioplastics, hydrogels, and functional polymers for biomedical applications, such as drug delivery systems or tissue engineering scaffolds. nih.govresearchgate.net Its role as a versatile, bio-based cross-linker and building block is of significant interest. mdpi.comnih.gov
Finally, further investigation into its diverse biological activities is warranted. Collaborative research between biochemists, pharmacologists, and medical researchers could elucidate the mechanisms behind its anti-inflammatory and anti-parasitic properties, potentially leading to the development of new therapeutic strategies. mdpi.comnih.gov Uncovering previously unknown metabolites and pathways related to this compound in plants and microbes remains a valuable area of inquiry. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | Formula | Class |
|---|---|---|
| This compound | C₆H₆O₆ | Tricarboxylic acid |
| cis-Aconitic acid | C₆H₆O₆ | Tricarboxylic acid |
| Aluminum | Al | Metal |
| Chitosan | (C₈H₁₃NO₅)n | Polysaccharide |
| Citric acid | C₆H₈O₇ | Tricarboxylic acid |
| Itaconic acid | C₅H₆O₄ | Dicarboxylic acid |
| Maleic acid | C₄H₄O₄ | Dicarboxylic acid |
| Maleic anhydride | C₄H₂O₃ | Acid anhydride |
Q & A
Q. What analytical methods are recommended for quantifying trans-aconitic acid in plant tissues?
Liquid chromatography-mass spectrometry (LC-MS) and fluorescence spectroscopy coupled with parallel factor analysis (EEM/PARAFAC) are robust methods for quantifying this compound in plant matrices. LC-MS offers high sensitivity and specificity for detecting low concentrations (e.g., in sorghum juice), while EEM/PARAFAC can distinguish this compound from co-occurring fluorophores like aromatic and protein-like components in plant extracts . For reproducible results, validate methods using certified reference materials and account for outliers (e.g., cultivar-specific variations, as seen in sorghum studies) .
Q. How can this compound be isolated from natural sources for laboratory use?
Reactive extraction using ionic liquids (e.g., Aliquat 336 in 1-octanol) is effective for isolating this compound from plant biomass. The degree of extraction (E%) depends on the partition coefficient (), which is influenced by pH and solvent polarity. At equilibrium, values increase with aqueous-phase acidity, achieving >90% recovery under optimized conditions (pH 2–3) . Crystallization from ethanol-water mixtures yields high-purity (>98%) this compound .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
this compound (C₆H₆O₆) is a triprotic acid with a molecular weight of 174.11 g/mol, melting point of 180–195°C (decomposes), and water solubility increasing from 18.6 g/100 mL (13°C) to 110.7 g/100 mL (90°C). Its pKa values (2.8, 4.3, 6.4) influence buffer capacity in biological assays, while its UV absorption at 210 nm facilitates spectrophotometric detection .
Advanced Research Questions
Q. How does this compound contribute to plant defense against herbivorous insects?
this compound acts as an antifeedant and nematocide in plants like sorghum and rice. In sorghum, stem juice concentrations ≥1.2 mM correlate strongly with reduced aphid damage (r = −0.798) and cumulative aphid days (r = −0.643). Fluorescence profiling reveals synergistic effects with aromatic metabolites (Component 3 in EEM/PARAFAC), which enhance insect deterrence . However, cultivar-specific outliers (e.g., No. 5 Gambela) require normalization to avoid skewed correlations .
Q. What methodological challenges arise when studying this compound’s role in human metabolic disorders?
In metabolomics, this compound’s low abundance in biofluids (e.g., urine, plasma) necessitates high-resolution LC-MS/MS for detection. Studies linking it to Reye’s syndrome and organic acidurias must normalize data to creatinine to account for renal clearance variability. Contradictory findings (e.g., elevated levels in some patients but not others) may stem from cohort heterogeneity or dietary confounding factors .
Q. How can microbial systems be engineered to utilize this compound as a carbon source?
this compound serves as a substrate for itaconic acid biosynthesis in Aspergillus terreus via aconitate decarboxylase. Fermentation efficiency depends on pH (optimal 5.5–6.0) and nitrogen source (e.g., ammonium sulfate). However, this compound ≥20 mM inhibits microbial growth, requiring fed-batch strategies to maintain concentrations below inhibitory thresholds .
Q. What experimental models validate this compound’s anti-leishmanial activity?
In vitro assays using Leishmania donovani promastigotes show IC₅₀ values of 12–15 µM for this compound, with synergistic effects when combined with miltefosine. Mechanistic studies indicate disruption of mitochondrial membrane potential and inhibition of ATP synthesis. In vivo murine models require dose optimization (50–100 mg/kg/day) to balance efficacy and hepatotoxicity .
Data Contradiction and Reproducibility
Q. How should researchers address contradictory correlations between this compound and insect resistance in plant studies?
Contradictions often arise from environmental variability (e.g., soil nutrients, temperature) and genetic outliers. For example, excluding high-trans-aconitic-acid cultivars like No. 5 Gambela from sorghum studies reduces correlation strength (r = −0.493 to −0.564) but retains significance. Standardize experimental conditions (e.g., growth chambers) and use mixed-effects models to account for genotype × environment interactions .
Q. Why do some studies report negligible toxicity for this compound, while others highlight its inhibitory effects?
Discrepancies stem from concentration thresholds and model systems. This compound is non-toxic in mammalian cells at <10 µM but inhibits microbial growth at >20 mM. Always report purity (>98% by HPLC) and solvent controls (e.g., ethanol interference) to ensure reproducibility .
Methodological Best Practices
- Fluorescence Profiling : Use EEM/PARAFAC Component 3 (aromatic metabolites) as a co-variable in insect resistance studies .
- Extraction Validation : Include spike-and-recovery tests (80–120% recovery) for LC-MS quantification .
- Safety Protocols : Despite low acute toxicity (LD₅₀ >2000 mg/kg in rats), use PPE to prevent skin/eye irritation (H315/H319 hazards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
